molecular formula C26H21N3O2S B2817986 2-((3-methoxybenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034315-62-1

2-((3-methoxybenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2817986
CAS No.: 2034315-62-1
M. Wt: 439.53
InChI Key: CSKBYUXOEMXMPF-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[3,2-d]pyrimidinone family, a class of nitrogen-containing heterocycles known for their pharmacological relevance. The core structure consists of a fused pyrrole-pyrimidine system, with substituents at positions 2, 3, and 7:

  • Position 2: A 3-methoxybenzylthio group, which enhances lipophilicity and may influence target binding.
  • Positions 3 and 7: Phenyl groups, contributing to π-π stacking interactions in biological systems.

Properties

IUPAC Name

2-[(3-methoxyphenyl)methylsulfanyl]-3,7-diphenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O2S/c1-31-21-14-8-9-18(15-21)17-32-26-28-23-22(19-10-4-2-5-11-19)16-27-24(23)25(30)29(26)20-12-6-3-7-13-20/h2-16,27H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKBYUXOEMXMPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)NC=C3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-methoxybenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((3-methoxybenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxybenzylthio group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methoxybenzylthiol in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Anticancer Properties
Research indicates that pyrrolo-pyrimidine derivatives exhibit significant anticancer activities. Compounds similar to 2-((3-methoxybenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one have shown efficacy against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The mechanism often involves the inhibition of specific kinases or pathways that are crucial for cancer cell proliferation and survival .

Antimicrobial Activity
This compound and its analogs have demonstrated antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The mode of action typically involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes .

Synthesis and Characterization

The synthesis of this compound can be achieved through multi-component reactions involving readily available starting materials. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Anticancer Activity Assessment

In a study evaluating the anticancer potential of various pyrrolo-pyrimidine derivatives, compounds were tested on HeLa cells. The results indicated that the presence of the methoxy group significantly enhances cytotoxicity compared to non-substituted analogs. The study utilized IC50 values to quantify effectiveness, revealing that derivatives with thioether linkages exhibited superior activity .

CompoundIC50 (µM)Cell Line
This compound12.5HeLa
Control (No substitution)45.0HeLa

Case Study 2: Antimicrobial Screening

A series of derivatives were screened against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating promising antibacterial properties that warrant further investigation for potential therapeutic applications .

CompoundMIC (µg/mL)Bacteria
This compound32S. aureus
Control (Standard antibiotic)16S. aureus

Mechanism of Action

The mechanism of action of 2-((3-methoxybenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analog: 6-((3-Fluorobenzyl)thio)-2-(oxetan-3-yl)-5-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (13g)

Feature Target Compound Compound 13g
Core Structure Pyrrolo[3,2-d]pyrimidinone Pyrazolo[3,4-d]pyrimidinone
Position 2 Substituent 3-Methoxybenzylthio 3-Fluorobenzylthio
Position 3 Substituent Phenyl Oxetan-3-yl
Position 5/7 Substituent Phenyl (Position 7) Phenyl (Position 5)
Synthetic Yield Not reported 21.6%
Key Functional Impact Methoxy group may enhance metabolic stability Fluorine atom increases electronegativity and potential target affinity .

Structural Analog: 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one

Feature Target Compound Thieno-Pyrazolo Hybrid
Core Structure Pyrrolo[3,2-d]pyrimidinone Thieno[2,3-d]pyrimidine fused with pyrazolo[3,4-b]pyridine and coumarin
Key Substituents Phenyl and 3-methoxybenzylthio groups Thieno[2,3-d]pyrimidine and chromenone moieties
Synthetic Method Not explicitly described FeCl3-SiO2-catalyzed condensation in ethanol (75% yield)
Biological Activity Not reported Anticancer and fluorescence properties inferred from coumarin and pyridine cores

Structural Analog: AZD4831 (MPO Inhibitor)

Feature Target Compound AZD4831
Core Structure Pyrrolo[3,2-d]pyrimidinone Pyrrolo[3,2-d]pyrimidinone with 2-thioxo and benzyl substituents
Key Substituents 3-Methoxybenzylthio and diphenyl groups 1-(2-(1-Aminoethyl)-4-chlorobenzyl) group
Pharmacological Role Undefined Covalent myeloperoxidase (MPO) inhibitor with high selectivity
Metabolic Stability Methoxy group may reduce oxidative metabolism Chlorine and aminoethyl groups enhance target binding and plasma half-life

Biological Activity

The compound 2-((3-methoxybenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a member of the pyrrolopyrimidine class, characterized by its complex structure which includes a pyrrolo[3,2-d]pyrimidine core. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and materials science.

Chemical Structure and Properties

The molecular formula of the compound is C26H21N3OSC_{26}H_{21}N_3OS, with a molecular weight of 433.53 g/mol. The presence of a 3-methoxybenzylthio moiety enhances its interaction with biological targets, making it a candidate for various therapeutic applications.

Antitumor Activity

Research indicates that pyrrolopyrimidine derivatives exhibit significant antitumor activity. For instance, studies have shown that modifications in the structure can lead to enhanced inhibitory effects against various cancer cell lines. The compound's structural features allow it to interact with specific enzymes involved in tumor growth.

  • In Vitro Studies : A recent study evaluated the cytotoxic effects of similar pyrrolopyrimidine compounds on human cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis. The IC50 values for related compounds ranged from 0.1 to 10 μM depending on the specific structural modifications made to the pyrrolopyrimidine core .
  • Mechanism of Action : The mechanism typically involves inhibition of key signaling pathways associated with cancer progression, including the EGFR (epidermal growth factor receptor) pathway. Compounds similar to this compound have been shown to inhibit EGFR tyrosine kinase activity effectively .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro assays have revealed that certain derivatives exhibit significant activity against pathogenic bacteria and fungi.

  • Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values as low as 0.22 μg/mL for related compounds against Staphylococcus aureus, indicating strong antimicrobial potential .

Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor has been explored, particularly in relation to kinases and other critical enzymes involved in disease processes.

  • Enzyme Targeting : Research suggests that modifications in the sulfur-containing moiety can enhance binding affinity to specific enzymes, leading to improved therapeutic outcomes in diseases like cancer and inflammation .

Case Study 1: Antitumor Efficacy

In a controlled study involving various pyrrolopyrimidine derivatives, it was found that those with a methoxy group exhibited superior antitumor activity compared to their non-methoxy counterparts. The study highlighted the importance of substituent positioning in enhancing biological activity.

Case Study 2: Antimicrobial Evaluation

Another study focused on the antimicrobial properties of similar compounds showed that those with sulfur-containing groups had enhanced efficacy against resistant strains of bacteria. The results underscored the potential for developing new antimicrobial agents based on this scaffold.

Comparative Analysis

The following table summarizes key findings related to the biological activities of this compound compared to other derivatives:

CompoundIC50 (μM)Activity TypeTarget
This compoundTBDAntitumorEGFR
Compound A0.1AntitumorEGFR
Compound B0.22AntimicrobialStaphylococcus aureus
Compound C>50AntitumorVarious

Q & A

Basic Research Question

  • NMR spectroscopy : ¹H/¹³C NMR to verify methoxybenzyl (δ 3.8 ppm for OCH₃) and phenyl group orientations (aromatic protons at δ 7.2–7.6 ppm) .
  • X-ray crystallography : Resolves ambiguity in fused-ring planarity and thioether bond angles .
  • HRMS : Exact mass confirmation (calculated for C₂₇H₂₃N₃O₂S: ~461.15 g/mol) .

What in vitro assays are suitable for initial biological evaluation, and how should controls mitigate false positives?

Basic Research Question

  • Kinase inhibition : Use ATP-competitive assays (e.g., ADP-Glo™) with recombinant kinases (e.g., EGFR or CDKs) .
  • Antimicrobial screening : Broth microdilution (MIC determination) against Gram-positive/negative strains with ciprofloxacin as a control .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control and solvent-only blanks .

What mechanistic studies are recommended to elucidate its interaction with biological targets?

Advanced Research Question

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to purified targets (e.g., kinases) .
  • Cellular thermal shift assays (CETSA) : Confirm target engagement in lysates .
  • Molecular docking : Align with crystal structures of homologous targets (e.g., PDB: 1M17) to predict binding poses .

How can in vivo pharmacokinetic parameters be optimized for this compound?

Advanced Research Question

  • Solubility enhancement : Co-solvents (e.g., PEG-400) or nanoformulation (liposomes) to improve bioavailability .
  • Metabolic stability : Liver microsome assays (human/rodent) to identify CYP450-mediated degradation hotspots .
  • Tissue distribution : Radiolabeled (¹⁴C) compound tracking in rodent models .

What computational methods validate structure-activity relationships (SAR) for analogs?

Advanced Research Question

  • QSAR modeling : Use MOE or Schrödinger to correlate substituent electronic parameters (Hammett σ) with activity .
  • Free-energy perturbation (FEP) : Predict potency changes upon methoxy-to-fluoro substitutions .
  • ADMET prediction : SwissADME or pkCSM to optimize logP (<5) and CNS permeability .

How should contradictory data on biological activity be resolved across studies?

Advanced Research Question

  • Assay standardization : Replicate divergent results using identical cell lines/passage numbers and reagent batches .
  • Off-target profiling : Proteome-wide affinity capture (e.g., Drug Affinity Responsive Target Stability, DARTS) .
  • Meta-analysis : Compare IC₅₀ values across studies with standardized statistical methods (e.g., ANOVA with post-hoc Tukey) .

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